

# Deanxit neuropharmacological profile and receptor binding affinity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Deanxit  |
| Cat. No.:      | B1669968 |

[Get Quote](#)

## The Neuropharmacological Profile of Deanxit: A Technical Guide

This document provides an in-depth examination of the neuropharmacological properties of **Deanxit**, a combination psychotropic medication. **Deanxit** consists of two active compounds: melitracen, a tricyclic antidepressant, and flupentixol, a thioxanthene neuroleptic.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the drug's receptor binding affinities, mechanisms of action, and the experimental methodologies used to characterize its profile.

## Overview of Deanxit

**Deanxit** is a fixed-dose combination medication that leverages the complementary pharmacological actions of its components to treat a range of mood and anxiety disorders, particularly those with mixed symptoms of anxiety and depression.[3][4] Melitracen provides the primary antidepressant effect, while the low dose of flupentixol acts as an anxiolytic and mood-stabilizing agent.[3] The standard tablet formulation contains 10 mg of melitracen and 0.5 mg of flupentixol.[1][5]

## Neuropharmacological Profile of Flupentixol

Flupentixol is a typical antipsychotic from the thioxanthene class.[2] Its pharmacological activity is primarily attributed to the *cis*(Z)-isomer, which is the active stereoisomer in the 1:1 mixture

that comprises the drug.[\[1\]](#)[\[6\]](#) The effects of flupentixol are notably dose-dependent.

## Mechanism of Action

At higher doses, flupentixol functions as a potent antagonist of postsynaptic dopamine D1 and D2 receptors, which underlies its antipsychotic effects in treating conditions like schizophrenia.[\[7\]](#)[\[8\]](#)

However, the very low dose (0.5 mg) present in **Deanxit** results in a different pharmacological effect.[\[3\]](#) It is believed to preferentially block presynaptic D2 autoreceptors. These autoreceptors typically provide negative feedback to inhibit dopamine release. By blocking them, low-dose flupentixol can paradoxically increase dopaminergic neurotransmission, leading to an activating or "disinhibiting" effect that can counteract symptoms of apathy and anergia.[\[3\]](#)

Beyond the dopaminergic system, flupentixol also acts as an antagonist at serotonin (5-HT<sub>2a</sub> and 5-HT<sub>2\_c</sub>),  $\alpha_1$ -adrenergic, and histamine (H<sub>1</sub>) receptors.[\[6\]](#)[\[9\]](#)[\[10\]](#) Antagonism at 5-HT<sub>2a</sub> receptors is thought to contribute to its anxiolytic properties.[\[10\]](#)

## Receptor Binding Affinity of Flupentixol

The following table summarizes the receptor binding affinities for the active cis(Z)-isomer of flupentixol. The data is presented as inhibition constants (Ki) or IC<sub>50</sub> values, where a lower value indicates a higher binding affinity.

| Receptor Subtype             | Binding Affinity (Ki, nM) | Reference Tissue/System |
|------------------------------|---------------------------|-------------------------|
| Dopamine D <sub>1</sub>      | 3.5                       | Mouse Brain             |
| Dopamine D <sub>2</sub>      | 0.35                      | Mouse Brain             |
| Dopamine D <sub>3</sub>      | 1.75                      | Mouse Brain             |
| Dopamine D <sub>4</sub>      | 66.3                      | Mouse Brain             |
| Serotonin 5-HT <sub>1a</sub> | 8028                      | N/A                     |
| Serotonin 5-HT <sub>2a</sub> | 87.5                      | Human Frontal Cortex    |
| Serotonin 5-HT <sub>2C</sub> | 102.2                     | Cloned Rat Receptor     |
| Histamine H <sub>1</sub>     | 0.86                      | N/A                     |
| Muscarinic ACh               | Negligible                | N/A                     |

Data compiled from publicly available pharmacological databases and literature.[\[11\]](#)

## Signaling Pathway of Flupentixol

The diagram below illustrates the primary synaptic mechanisms of low-dose flupentixol.



[Click to download full resolution via product page](#)

Figure 1: Synaptic action of low-dose flupentixol.

# Neuropharmacological Profile of Melitracen

Melitracen is a tricyclic antidepressant (TCA) with activating properties.[\[1\]](#)[\[12\]](#) Its pharmacological profile is similar to other TCAs like amitriptyline, though it is generally considered less sedative.[\[1\]](#)[\[12\]](#)

## Mechanism of Action

The primary mechanism of action of melitracen is the inhibition of the presynaptic reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[\[3\]](#)[\[13\]](#) This action increases the concentration and prolongs the activity of these neurotransmitters at their respective postsynaptic receptors, which is believed to be the basis for its antidepressant effect.[\[3\]](#)[\[14\]](#)

Like other TCAs, melitracen also possesses antagonist activity at several other receptors, including muscarinic acetylcholine, histamine H<sub>1</sub>, and alpha-1 adrenergic receptors. These additional actions are not central to its therapeutic efficacy but are responsible for many of its side effects.[\[3\]](#)

## Transporter and Receptor Binding Affinity of Melitracen

Quantitative data on melitracen's binding profile is less extensively documented in readily available literature compared to flupentixol. However, key inhibitory activities have been reported.

| Target                       | Activity (IC <sub>50</sub> , nM) | System                                         |
|------------------------------|----------------------------------|------------------------------------------------|
| Serotonin Transporter (SERT) | 670                              | Synaptosomes ( <sup>3</sup> H-5-HT uptake)     |
| Serotonin Transporter (SERT) | 5500                             | Blood Platelets ( <sup>14</sup> C-5-HT uptake) |

Data compiled from publicly available pharmacological databases.[\[15\]](#) Note: Melitracen is also known to inhibit norepinephrine reuptake and has affinity for histamine, muscarinic, and adrenergic receptors, though specific Ki/IC<sub>50</sub> values are not consistently reported in the reviewed literature.

## Signaling Pathway of Melitracen

The diagram below illustrates the primary synaptic mechanism of melitracen.



[Click to download full resolution via product page](#)

Figure 2: Synaptic action of melitracen.

## Detailed Experimental Methodologies

The characterization of **Deanxit**'s components relies on a variety of in vitro and in vivo assays.

## In Vitro Receptor-Ligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor. A common method is the competitive radioligand binding assay.

**Objective:** To determine the affinity ( $K_i$ ) of a test compound (e.g., flupentixol) for a target receptor by measuring its ability to displace a known radiolabeled ligand.

**Materials:**

- **Tissue Preparation:** Homogenates of specific brain regions (e.g., striatum for  $D_2$  receptors) or cell lines expressing the receptor of interest.
- **Radioligand:** A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [ $^3\text{H}$ ]spiperone for  $D_2$  receptors).
- **Test Compound:** Flupentixol or melitracen at various concentrations.
- **Assay Buffer:** A buffer solution to maintain physiological pH and ionic strength.
- **Filtration Apparatus:** A cell harvester and glass fiber filters to separate bound from free radioligand.
- **Scintillation Counter:** To measure radioactivity.

**Protocol:**

- **Incubation:** Aliquots of the tissue/cell membrane preparation are incubated in tubes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
- **Equilibrium:** The mixture is incubated at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.
- **Separation:** The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes

through.

- **Washing:** The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a liquid scintillation counter.
- **Data Analysis:** The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The  $IC_{50}$  (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The  $K_i$  is then calculated using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

Figure 3: Workflow for a competitive radioligand binding assay.

## In Vitro Monoamine Oxidase (MAO) Inhibition Assay

These assays determine if a compound inhibits the activity of MAO-A or MAO-B, enzymes that catabolize monoamine neurotransmitters.[16]

**Objective:** To measure the percent inhibition of MAO-A or MAO-B activity by a test compound.

### Materials:

- Enzyme Source: Recombinant human MAO-A or MAO-B enzymes.[16]
- Substrate: A substrate specific for the MAO isoform being tested (e.g., kynuramine for both, or specific substrates for each isoform).[16][17]
- Detection System: A fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) to detect hydrogen peroxide ( $H_2O_2$ ), a byproduct of the MAO reaction.[18]
- Test Compound: Melitracen at various concentrations.
- Controls: No-enzyme, vehicle (no inhibitor), and positive control (a known inhibitor like clorgyline for MAO-A).[18]
- Microplate Reader: To measure fluorescence.

### Protocol:

- Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
- Plate Setup: Add test compound dilutions, controls, and the MAO enzyme to the wells of a 96-well black plate.[18]
- Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[18]
- Reaction Initiation: Add a mixture of the substrate and the fluorescent probe to all wells to start the reaction.[18]
- Incubation: Incubate the plate at 37°C, protected from light.

- Data Acquisition: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 530 nm/585 nm) at multiple time points or as an endpoint reading.[18]
- Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control to determine the IC<sub>50</sub> value.[18]



[Click to download full resolution via product page](#)

Figure 4: Workflow for a fluorometric MAO inhibition assay.

## In Vivo Behavioral Models

Animal models are used to assess the antidepressant and antipsychotic-like effects of compounds.

- Forced Swim Test (FST): This is a common model for screening antidepressant activity.[19] [20] Rodents are placed in a container of water from which they cannot escape. After initial struggling, they adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility, which is interpreted as a reduction in "behavioral despair." [20][21]
- Prepulse Inhibition (PPI) of Startle: This model assesses sensorimotor gating, a process that is deficient in disorders like schizophrenia.[22] A weak sensory stimulus (prepulse) presented shortly before a strong startle-inducing stimulus (pulse) normally inhibits the startle response. Antipsychotic drugs can reverse deficits in PPI induced by dopamine agonists.[22]

## Conclusion

The neuropharmacological profile of **Deanxit** is a composite of the distinct actions of its two components. Flupentixol, at a low dose, provides a unique mechanism involving the potential disinhibition of dopamine release via presynaptic D<sub>2</sub> autoreceptor blockade, alongside antagonism of 5-HT<sub>2a</sub> receptors, contributing to its anxiolytic and activating properties.[3] Melitracen acts as a classic tricyclic antidepressant, primarily by blocking the reuptake of serotonin and norepinephrine.[13] The combination of these mechanisms—enhancing monoaminergic tone through both reuptake inhibition and potential release facilitation—results in a multifaceted therapeutic agent for the treatment of mixed anxiety and depressive states. A thorough understanding of this dual pharmacology, supported by the experimental methodologies outlined herein, is critical for the rational application and future development of such combination therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. e-lactancia.org [e-lactancia.org]
- 2. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]
- 3. biomedicus.gr [biomedicus.gr]
- 4. otandp.com [otandp.com]
- 5. mims.com [mims.com]
- 6. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
- 9. mims.com [mims.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Flupentixol - Wikipedia [en.wikipedia.org]
- 12. Melitracen - Wikipedia [en.wikipedia.org]
- 13. What is Melitracen Hydrochloride used for? [synapse.patsnap.com]
- 14. Deanxit can improve the dizziness, anxiety, and quality of life of patients with chronic subjective dizziness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. evotec.com [evotec.com]
- 17. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 20. herbmedpharmacol.com [herbmedpharmacol.com]
- 21. Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Deanxit neuropharmacological profile and receptor binding affinity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669968#deanxit-neuropharmacological-profile-and-receptor-binding-affinity>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)